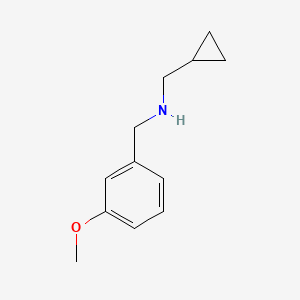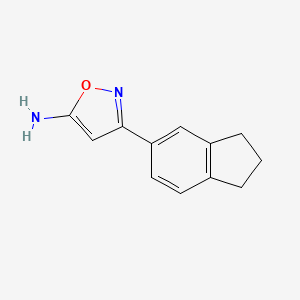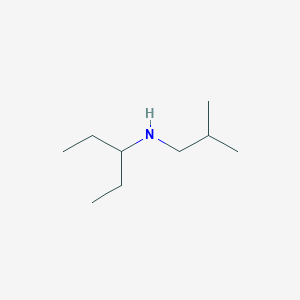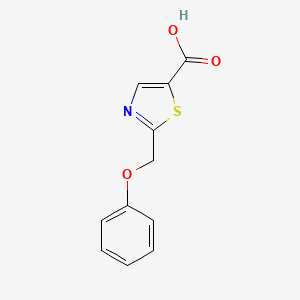
N-(4-Hydroxyphenyl)-N,2-dimethylpropanamid
Übersicht
Beschreibung
“N-(4-hydroxyphenyl)-N,2-dimethylpropanamide” is a derivative of acetaminophen (also known as paracetamol), which is a widely used antipyretic and analgesic drug . The compound has a hydroxyphenyl group (a phenol derivative) and a dimethylpropanamide group (a derivative of propanoic acid).
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the hydroxyphenyl group) and a propanamide group. The hydroxyphenyl group is likely to contribute to the compound’s polarity and could be involved in hydrogen bonding .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis for this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As this compound has a hydroxyphenyl group, it might exhibit some degree of polarity and could be capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
4-HPR hat vielversprechende in vitro und in vivo antivirale Aktivität gegen eine Reihe von Flaviviren gezeigt . Es wurde auf seine Wirksamkeit bei der Erzielung von Plasmakonzentrationen untersucht, die gegen das Dengue-Virus wirksam sind. Die Herausforderungen für seine klinische Anwendung liegen in seiner schlechten Löslichkeit und Bioverfügbarkeit, die seine Wirksamkeit in vivo begrenzen. Neuere Studien konzentrieren sich jedoch auf die Verbesserung der 4-HPR-Exposition durch verschiedene Formulierungen, um effektive Plasmakonzentrationen für die antivirale Aktivität aufrechtzuerhalten .
Krebstherapie
Fenretinid ist bekannt für seine krebshemmenden Eigenschaften. Es wurde gezeigt, dass es verschiedene Arten von Tumoren, einschließlich Krebszelllinien, die gegenüber All-trans-Retinsäure (ATRA) resistent sind, bei Konzentrationen von 1–10 µM hemmt . Die Verbindung induziert Apoptose in Krebszellen und ist Gegenstand umfangreicher Forschung für ihren potenziellen Einsatz in der Krebstherapie, insbesondere bei Brust- und Eierstockkrebs.
Optimierung der Pharmakokinetik
Um die Herausforderungen der Löslichkeit und Bioverfügbarkeit von Fenretinid zu überwinden, haben Forscher selbst emulgierende lipidbasierte Formulierungen entwickelt. Diese Formulierungen zielen darauf ab, die in vivo Exposition von 4-HPR zu verbessern und damit sein pharmakokinetisches Profil zu verbessern. Studien deuten darauf hin, dass neuartige lipidbasierte Formulierungen eine mehr als dreifache Verbesserung der 4-HPR-Exposition erreichen könnten .
Hemmung des Stoffwechselwegs
Die Fenretinid-Exposition wird durch Löslichkeit und First-Pass-Darm-Eliminierung begrenzt. Sie kann jedoch durch die Hemmung des Cytochrom-P450-(CYP)-Stoffwechsels verbessert werden. Durch die Hemmung von CYP-Enzymen wird die metabolische Clearance von 4-HPR reduziert, was zu einer erhöhten Bioverfügbarkeit und einem therapeutischen Potenzial führt .
Wirkmechanismus
Target of Action
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide, also known as Fenretinide , has been found to target several human cancer cell lines . It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . In vivo, it selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .
Mode of Action
The interaction of N-(4-hydroxyphenyl)-N,2-dimethylpropanamide with its targets results in the inhibition of cell growth. This is achieved through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, N-(4-hydroxyphenyl)-N,2-dimethylpropanamide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide affects several biochemical pathways. It has been found to inhibit the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It also induces apoptosis in both ER-positive and ER-negative breast cancer cell lines . These properties render N-(4-hydroxyphenyl)-N,2-dimethylpropanamide an attractive candidate for breast cancer chemoprevention .
Pharmacokinetics
It is known that it selectively accumulates in breast tissue . More research is needed to understand its ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of N-(4-hydroxyphenyl)-N,2-dimethylpropanamide’s action include the inhibition of cell growth and the induction of apoptosis . It has been found to be particularly active in inhibiting rat mammary carcinogenesis . It induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemische Analyse
Biochemical Properties
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with dihydroceramide Δ4-desaturase 1 (DEGS1), inhibiting its enzymatic activity . This interaction is crucial as it affects the synthesis of ceramide, a lipid molecule involved in cell signaling and apoptosis. Additionally, N-(4-hydroxyphenyl)-N,2-dimethylpropanamide has been shown to induce the generation of reactive oxygen species (ROS), which can influence various cellular processes .
Cellular Effects
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide exerts several effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuroblastoma cell lines, N-(4-hydroxyphenyl)-N,2-dimethylpropanamide elevates ceramide levels, leading to cytotoxicity . This compound also affects membrane fluidity and fusion, which are critical for cellular communication and function .
Molecular Mechanism
The molecular mechanism of N-(4-hydroxyphenyl)-N,2-dimethylpropanamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting DEGS1, it disrupts the synthesis of ceramide, thereby affecting cell signaling pathways associated with apoptosis and cell survival . Furthermore, the induction of ROS by N-(4-hydroxyphenyl)-N,2-dimethylpropanamide leads to oxidative stress, which can result in cellular damage and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-hydroxyphenyl)-N,2-dimethylpropanamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to N-(4-hydroxyphenyl)-N,2-dimethylpropanamide can lead to sustained elevation of ceramide levels and continuous induction of ROS, resulting in long-term cytotoxic effects . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of N-(4-hydroxyphenyl)-N,2-dimethylpropanamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating cell signaling pathways and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, such as excessive ROS generation and oxidative stress, leading to cellular damage and dysfunction . Understanding the dosage effects is critical for determining the compound’s therapeutic window and safety margins.
Metabolic Pathways
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide is involved in several metabolic pathways, including those related to ceramide synthesis and ROS generation. By inhibiting DEGS1, it affects the metabolic flux of ceramide, a key molecule in sphingolipid metabolism . Additionally, the compound’s ability to induce ROS suggests its involvement in oxidative stress pathways, which can impact various cellular processes and metabolic functions .
Transport and Distribution
The transport and distribution of N-(4-hydroxyphenyl)-N,2-dimethylpropanamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to modulate membrane fluidity and fusion indicates its potential to affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide exhibits specific subcellular localization, which can influence its activity and function. The compound’s interactions with DEGS1 and its ability to induce ROS suggest its localization within cellular membranes and organelles involved in lipid metabolism and oxidative stress . Additionally, post-translational modifications and targeting signals may direct N-(4-hydroxyphenyl)-N,2-dimethylpropanamide to specific subcellular compartments, further modulating its biochemical properties and cellular effects.
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-N,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)11(14)12(3)9-4-6-10(13)7-5-9/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFULDWTZLIXTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)
![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)





amine](/img/structure/B1414734.png)
![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)


![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)